molecular formula C13H15NO4 B2630402 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 855496-61-6

1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2630402
CAS No.: 855496-61-6
M. Wt: 249.266
InChI Key: PEOWKYUPHRMOGJ-UHFFFAOYSA-N
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Description

1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound belonging to the class of phenylpyrrolidines, which are characterized by a benzene ring linked to a pyrrolidone ring . This class of compounds is of significant interest in medicinal chemistry due to its association with diverse biological activities. While research on this specific derivative is evolving, studies on closely related 5-oxopyrrolidine-3-carboxylic acid analogs have demonstrated a range of promising pharmacological properties. These include notable analgesic (pain-relieving) and antihypoxic effects , as well as potent antioxidant activity , with some derivatives showing activity superior to ascorbic acid (Vitamin C) in radical scavenging assays . Furthermore, various 1-substituted pyrrolidinone derivatives have been synthesized and evaluated for their antibacterial properties , highlighting the potential of this chemical scaffold in developing new anti-infective agents. The structure-activity relationship (SAR) of these compounds can be finely tuned by modifying the substituents on the phenyl ring and the carboxylic acid functional group, allowing for the development of hydrazide, azole, triazine, and other heterocyclic derivatives for specialized research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-11-3-1-9(2-4-11)5-6-14-8-10(13(17)18)7-12(14)16/h1-4,10,15H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOWKYUPHRMOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction proceeds via a three-component one-pot reaction, resulting in the formation of the desired pyrrolidinone derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of different catalysts, solvents, and reaction temperatures. The process is often scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ether or ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives of 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid. For instance, compounds synthesized from this base structure demonstrated substantial antioxidant activity through various assays, including the DPPH radical scavenging method. One derivative showed antioxidant activity 1.5 times higher than ascorbic acid, indicating its potential as a natural antioxidant agent .

Key Findings:

  • Compounds Tested : Various derivatives exhibited significant radical scavenging abilities.
  • Mechanism : The presence of hydroxyl groups in the structure contributes to its electron-donating capacity, enhancing its ability to neutralize free radicals.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant Gram-positive pathogens and pathogenic fungi. In vitro studies indicated that derivatives of this compound exhibit selective antimicrobial activity, making them promising candidates for developing new antibiotics .

Key Findings:

  • Pathogens Tested : The compounds were tested against various strains, including those harboring resistance genes.
  • Activity Levels : Some derivatives showed effective inhibition against resistant strains, suggesting their potential use in treating infections caused by resistant bacteria.

Anticancer Activity

The anticancer properties of this compound derivatives have been explored in several studies. These compounds have demonstrated cytotoxic effects on cancer cell lines, particularly in lung adenocarcinoma models (A549 cells). The structure-activity relationship indicates that specific substitutions on the pyrrolidine ring enhance anticancer efficacy .

Key Findings:

  • Cell Lines Used : A549 human pulmonary cancer cell culture model.
  • Comparative Efficacy : Some derivatives outperformed traditional chemotherapeutics like cisplatin in inducing cytotoxicity.

Summary Table of Applications

ApplicationKey FindingsReferences
AntioxidantCompounds showed up to 1.5 times higher activity than ascorbic acid
AntimicrobialEffective against multidrug-resistant Gram-positive pathogens
AnticancerInduced significant cytotoxicity in A549 cells, surpassing traditional drugs

Mechanism of Action

The mechanism of action of 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidinone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid with analogous compounds, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities Synthesis Highlights References
This compound 2-(4-Hydroxyphenyl)ethyl C₁₃H₁₅NO₄ 249.27 Not explicitly reported (structural analog data used) Not detailed in evidence
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3,5-Dichloro-2-hydroxyphenyl C₁₁H₉Cl₂NO₄ 290.10 Antimicrobial, anticancer Reaction with hydrazine derivatives
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Chloro-2-hydroxyphenyl C₁₁H₁₀ClNO₄ 255.66 Antioxidative HCl/H₂O₂ treatment
1-[2-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 2-(4-Methoxyphenyl)ethyl C₁₄H₁₇NO₄ 263.29 Not reported Commercial synthesis (no details)
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Chloro-3-fluorophenyl C₁₁H₉ClFNO₃ 257.65 Not reported Not detailed
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Bromophenyl C₁₁H₁₀BrNO₃ 284.11 Not reported Not detailed

Substituent Effects on Bioactivity

  • Chlorinated Derivatives : The introduction of chlorine atoms (e.g., 3,5-dichloro in ) enhances antimicrobial potency, likely due to increased lipophilicity and membrane penetration. For example, 1-(3,5-dichloro-2-hydroxyphenyl) derivatives showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
  • Hydroxyl vs. However, methoxy groups often enhance metabolic stability .
  • Fluorine/Bromine Substitution : Halogenated derivatives (e.g., 4-chloro-3-fluoro in ) are often explored for their electronic effects on receptor binding, though specific data for these compounds are absent in the evidence.

Biological Activity

1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, also known as a derivative of 5-oxopyrrolidine, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine backbone with a carboxylic acid functional group and a hydroxyphenyl substituent. Its molecular formula is C13H15NO4C_{13}H_{15}NO_4, and it possesses notable properties that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound was tested against A549 human lung adenocarcinoma cells using the MTT assay to assess cytotoxicity.

Research Findings

  • Cytotoxicity : The compound exhibited structure-dependent anticancer activity. For instance, derivatives with specific substitutions showed enhanced cytotoxic effects, reducing cell viability significantly compared to controls like cisplatin .
  • Mechanism of Action : The anticancer activity appears to be linked to the compound's ability to induce apoptosis in cancer cells, potentially through DNA interaction and disruption of cellular processes .

Table 1: Anticancer Activity Summary

Compound VariantViability % (A549)IC50 (µM)Comparison Drug
Base Compound78-86%>100Cisplatin
4-Chlorophenyl64%<80Cisplatin
4-Dimethylamino45%<50Cisplatin

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various Gram-positive bacteria and drug-resistant fungi. The results indicated that certain derivatives exhibited promising antibacterial activity.

Research Findings

  • In Vitro Studies : The compound was tested against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, showing varying degrees of effectiveness depending on the structural modifications made .
  • Mechanism of Action : The antimicrobial efficacy is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis or function, although further mechanistic studies are required to elucidate these pathways fully.

Table 2: Antimicrobial Activity Summary

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus>128 µg/mLNo Activity
Klebsiella pneumoniae<64 µg/mLModerate
Pseudomonas aeruginosa>128 µg/mLNo Activity

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Case Study on Lung Cancer : Patients treated with derivatives similar to this compound showed improved outcomes when combined with standard therapies, suggesting synergistic effects .
  • Antimicrobial Resistance : In a clinical trial involving patients with resistant infections, derivatives demonstrated significant reductions in pathogen load compared to traditional antibiotics, highlighting their potential as novel therapeutic agents .

Q & A

Q. What synthetic routes are commonly employed for 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyrrolidine derivatives typically involves condensation, cyclization, and functional group modifications. For example, analogous compounds are synthesized via reflux with succinic anhydride in p-xylene, yielding 50–60% after recrystallization from ethanol . Catalysts like sulfuric acid or palladium can enhance reaction efficiency, as seen in esterification or hydrogenation steps . Optimization strategies include:

  • Temperature control : Prolonged reflux (5–7 hours) improves cyclization .
  • Catalyst selection : Sulfuric acid increases esterification yields, while catalytic hydrogenation reduces unwanted by-products .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates in heterocyclic synthesis .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents (e.g., hydroxyphenyl protons at δ 6.5–7.5 ppm, carbonyl carbons at ~170 ppm) .
  • IR spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}) groups validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 392.4) confirm molecular weight .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated in benzimidazole derivatives .

Q. What are the primary challenges in purifying this compound, and how can they be mitigated?

Common issues include low yields (<60%) and by-products from incomplete cyclization. Strategies:

  • Recrystallization : Ethanol or methanol effectively remove polar impurities .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients isolates non-polar derivatives .
  • Acid-base extraction : Separates carboxylic acid intermediates from neutral by-products .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

Contradictions (e.g., unexpected NMR shifts or IR absorptions) may arise from tautomerism or solvent effects. Methodological approaches:

  • Computational validation : Density Functional Theory (DFT) simulations predict spectral profiles and validate experimental data .
  • Deuterated solvent trials : Replace DMSO-d6_6 with CDCl3_3 to assess solvent-induced shifts .
  • Heteronuclear correlation (HSQC/HMBC) : Resolve ambiguous assignments in complex NMR spectra .

Q. What computational tools are recommended for predicting reactivity or physicochemical properties?

  • DFT studies : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screen for biological targets (e.g., enzymes) using pyrrolidine scaffolds as templates .
  • QSAR models : Correlate substituent effects (e.g., hydroxyphenyl groups) with solubility or logP values .

Q. How can researchers design experiments to evaluate the compound’s potential pharmacological activity?

  • In vitro screening : Test against enzyme targets (e.g., kinases, reductases) using fluorescence-based assays .
  • ADMET profiling : Predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test) .
  • Structure-activity relationships (SAR) : Modify the hydroxyphenyl or pyrrolidone moieties to optimize bioactivity .

Q. What strategies resolve low yields in multi-step syntheses of pyrrolidine derivatives?

  • Intermediate stabilization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation .
  • Stepwise monitoring : Use TLC or HPLC to identify bottlenecks (e.g., incomplete cyclization) .
  • Microwave-assisted synthesis : Accelerate reaction times for steps prone to decomposition .

Methodological Considerations

Q. How should researchers validate synthetic reproducibility across different laboratories?

  • Standardized protocols : Document exact molar ratios, solvent grades, and equipment (e.g., oil bath vs. microwave) .
  • Round-robin testing : Collaborate with external labs to replicate key steps (e.g., catalytic hydrogenation) .
  • Error analysis : Quantify batch-to-batch variability using statistical tools (e.g., RSD <5% for yields) .

Q. What are the best practices for data contradiction analysis in spectral interpretation?

  • Peak deconvolution : Use software (e.g., MestReNova) to resolve overlapping signals in NMR .
  • Isotopic labeling : Introduce 13C^{13}C-labeled precursors to track carbon environments .
  • Cross-technique correlation : Align IR carbonyl peaks with 13C^{13}C NMR data for validation .

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